molecular formula C16H10Cl2N2OS B287152 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287152
M. Wt: 349.2 g/mol
InChI Key: VMQMCAFUJIHAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CCT251545, is a synthetic compound that has been extensively studied as a potential anticancer agent. It belongs to the class of thiazole-based compounds, which have shown promising results in inhibiting the growth and proliferation of cancer cells. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the inhibition of the mitotic checkpoint kinase TTK, which plays a crucial role in regulating cell division. By inhibiting TTK, 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have selective cytotoxicity towards cancer cells, while sparing normal cells. It has also been shown to inhibit the invasion and migration of cancer cells, which are important steps in the metastatic process. In addition, it has been shown to have anti-angiogenic effects, which may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower concentrations to be used, reducing the risk of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One area of interest is in developing more efficient and cost-effective synthesis methods for the compound. Another area of research is in exploring the potential of 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in combination with other anticancer drugs, as well as in different types of cancer. Finally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, which may help to identify potential targets for future drug development.
Conclusion
In conclusion, 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has shown promising results as a potential anticancer agent. Its selective cytotoxicity towards cancer cells, inhibition of TTK, and anti-angiogenic effects make it a promising candidate for further research. While there are some limitations to its use in lab experiments, there are several future directions for research that may help to optimize its efficacy and potential for clinical use.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves a multi-step process, which includes the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride to obtain 2-chloro-4-(4-chlorophenyl)thiazole-5-carboxylic acid. This intermediate is then reacted with phenyl magnesium bromide to obtain the corresponding phenyl derivative. Finally, the target compound 2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is obtained by reacting the phenyl derivative with thionyl chloride and then with 4-chloroaniline.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied as a potential anticancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has shown synergistic effects when used in combination with other anticancer drugs, such as paclitaxel and doxorubicin.

properties

Product Name

2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-6-8-12(9-7-11)19-15(21)14-13(20-16(18)22-14)10-4-2-1-3-5-10/h1-9H,(H,19,21)

InChI Key

VMQMCAFUJIHAMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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